QTX125
Description
Overview of Epigenetic Regulation in Disease Pathogenesis
Epigenetic modifications are vital biological mechanisms that intricately regulate gene expression and heredity. imrpress.com They can induce heritable phenotypic changes, regulate cell differentiation, influence cell-specific gene expression, parentally imprint genes, activate the X chromosome, and stabilize genome structure. imrpress.com Given their reversibility and susceptibility to environmental factors, epigenetic modifications have gained prominence in disease diagnosis and significantly impact clinical medicine research. imrpress.com Aberrant epigenetic patterns, such as altered DNA methylation and histone modifications, are frequently observed in various diseases, contributing to the dysregulation of genes involved in critical cellular processes like proliferation, apoptosis, and differentiation. hilarispublisher.comresearchgate.net For instance, aberrant DNA methylation patterns are often seen in cancer cells, contributing to oncogene activation and tumor suppressor gene silencing. hilarispublisher.com Similarly, histone modifications contribute to oncogenesis by regulating genes involved in cell proliferation, apoptosis, and metastasis. hilarispublisher.com
Role of Histone Deacetylases (HDACs) in Cellular Homeostasis and Dysregulation
Histone deacetylases (HDACs) are a family of conserved enzymes that play a crucial role in regulating gene expression and other cellular processes by catalyzing the removal of acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. nih.govmdpi.com This deacetylation can lead to a more condensed chromatin structure, generally repressing gene transcription by limiting the access of transcription factors. mdpi.comahajournals.org Beyond histones, HDACs also modify a wide array of non-histone proteins, influencing various cellular functions including protein stability, localization, and activity. ahajournals.orgmdpi.com
In healthy cells, the balanced activity of HDACs and histone acetyltransferases (HATs) is essential for maintaining proper cellular homeostasis. mdpi.com However, dysregulation of HDACs is implicated in a wide range of pathological conditions. nih.govmdpi.com Overexpression or aberrant activity of certain HDACs can contribute to disease development and progression by altering gene expression profiles and disrupting critical cellular pathways. researchgate.netmdpi.com This dysregulation has made HDACs attractive targets for therapeutic intervention in various diseases, particularly cancer. researchgate.netmdpi.com
Identification and Significance of Histone Deacetylase 6 (HDAC6) as a Therapeutic Target
Among the 18 known human HDAC enzymes, Histone Deacetylase 6 (HDAC6) stands out due to its unique structure and predominantly cytoplasmic localization. frontiersin.orgresearchgate.net Unlike most other HDACs that primarily target histones in the nucleus, HDAC6's main substrates are cytoplasmic non-histone proteins, notably alpha-tubulin. mdpi.comresearchgate.net The deacetylation of alpha-tubulin by HDAC6 influences microtubule dynamics, which are crucial for various cellular processes including cell migration, intracellular trafficking, and protein degradation. mdpi.comfrontiersin.org
The distinct functions and localization of HDAC6 have highlighted its significance as a promising therapeutic target. mdpi.comfrontiersin.org Its involvement in processes critical for cancer pathogenesis, such as cell motility, angiogenesis, and the cellular stress response, has made it a focus for anticancer drug development. mdpi.commdpi.com Furthermore, the observation that HDAC6 knockout mice are viable, in contrast to the embryonic lethality observed with the loss of other HDAC classes, suggests that selective HDAC6 inhibition might offer a better safety profile compared to pan-HDAC inhibitors. researchgate.net Beyond cancer, HDAC6 is also being investigated for its therapeutic potential in neurological disorders and autoimmune diseases due to its roles in protein clearance and immune regulation. frontiersin.orgresearchgate.nettargetals.org
Historical Context and Derivation of QTX125
This compound is a small-molecule inhibitor specifically designed to target and inhibit HDAC6. researchgate.netlymphomanewstoday.com Its development is rooted in the growing understanding of the therapeutic potential of selective HDAC6 inhibition and the need for compounds with improved specificity and reduced off-target effects compared to broader HDAC inhibitors. lymphomanewstoday.comquimatryx.com
This compound was synthesized through a multi-step chemical procedure. nih.gov The synthesis commenced with an aldol (B89426) condensation reaction involving 4-hydroxyacetophenone and 3-furaldehyde, yielding an α,β-unsaturated ketone. nih.gov This ketone was subsequently treated with ethyl nitroacetate (B1208598) and triethylamine, followed by oxidation via the Nef reaction with sodium ethoxide to produce the corresponding γ-ketoester. nih.gov Cyclization of this ester in the presence of ammonium (B1175870) salts facilitated the formation of the core structure of this compound. nih.gov this compound is described as a derivative of Tubacin, another selective HDAC6 inhibitor. researchgate.net
Current Academic Research Landscape of Selective HDAC6 Inhibitors
The academic research landscape surrounding selective HDAC6 inhibitors, including this compound, is active and expanding. Researchers are investigating the potential of these inhibitors in various disease models, with a significant focus on cancer. mdpi.comresearchgate.netlymphomanewstoday.com Studies are exploring the efficacy of selective HDAC6 inhibitors as single agents and in combination with other therapeutic modalities. mdpi.comspandidos-publications.com
Preclinical studies have demonstrated the activity of this compound in various cancer cell lines and in vivo models. researchgate.netlymphomanewstoday.comquimatryx.com Research highlights its ability to induce apoptosis and inhibit tumor growth in models of mantle cell lymphoma, follicular lymphoma, Burkitt's cell lymphoma, and acute myeloid leukemia. researchgate.netmedchemexpress.commedchemexpress.com Beyond hematological malignancies, there is also research exploring the potential of this compound, often in nanoparticle formulations, for solid tumors like colorectal cancer. researchgate.netresearchgate.netmdpi.com
The research also delves into the mechanisms underlying the effects of selective HDAC6 inhibition, including the hyperacetylation of alpha-tubulin and other non-histone proteins, and its impact on cellular processes like cell cycle arrest and apoptosis. researchgate.netmedchemexpress.com The development of new selective HDAC6 inhibitors and the investigation of their biochemical and functional impacts in various disease models remain key areas of academic inquiry. nih.govacs.org
Table 1: Overview of Key Research Findings for this compound
| Research Area | Key Findings | Relevant Citations |
| Mantle Cell Lymphoma (MCL) | Showed spectacular tumor regression in vivo xenograft models without toxicity. quimatryx.com Induced cell death by apoptosis in MCL cell lines. nih.govmedchemexpress.commedchemexpress.com Inhibited lymphoma growth in xenografted mice. nih.gov | quimatryx.comnih.govmedchemexpress.commedchemexpress.com |
| Other B-cell Lymphomas | Inhibited growth in preclinical models of follicular lymphoma and Burkitt's cell lymphoma. researchgate.netmedchemexpress.com | researchgate.netmedchemexpress.com |
| Acute Myeloid Leukemia (AML) | Inhibited growth in preclinical models of acute myeloid leukemia. researchgate.net | researchgate.net |
| Colorectal Cancer (CRC) | Showed specific inhibitory effects on CRC cell growth, particularly in nanoparticle formulations. researchgate.netresearchgate.net Induced apoptosis in CRC patient-derived organoid models. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| Mechanism of Action | Induces dose-dependent hyperacetylation of α-tubulin. medchemexpress.commedchemexpress.com Induces apoptosis via cleavage of caspases and PARP. medchemexpress.commedchemexpress.com | medchemexpress.commedchemexpress.com |
| Selectivity | Potent and highly selective HDAC6 inhibitor with excellent selectivity over other HDACs. quimatryx.commedchemexpress.commedchemexpress.com | quimatryx.commedchemexpress.commedchemexpress.com |
Properties
CAS No. |
1279698-31-5 |
|---|---|
Molecular Formula |
C23H19N3O5 |
Molecular Weight |
417.42 |
IUPAC Name |
3-(3-Furyl)-N-{4-[(hydroxyamino)carbonyl]benzyl}-5-(4-hydroxyphenyl)-1H-pyrrole2-carboxamide |
InChI |
InChI=1S/C23H19N3O5/c27-18-7-5-15(6-8-18)20-11-19(17-9-10-31-13-17)21(25-20)23(29)24-12-14-1-3-16(4-2-14)22(28)26-30/h1-11,13,25,27,30H,12H2,(H,24,29)(H,26,28) |
InChI Key |
OUFJXJJAONPLLU-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(C2=COC=C2)C=C(C3=CC=C(O)C=C3)N1)NCC4=CC=C(C(NO)=O)C=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
QTX-125; QTX 125; QTX125 |
Origin of Product |
United States |
Chemical Synthesis and Analog Development of Qtx125
Synthetic Methodologies for QTX125 Core Structure
The synthesis of the this compound core structure involves a multi-step procedure. A reported synthetic route details a 7-step process starting with an aldol (B89426) condensation reaction between 4-hydroxyacetophenone and 3-furaldehyde. nih.gov This reaction yields the corresponding α,β-unsaturated ketone. nih.gov
The α,β-unsaturated ketone is subsequently treated with ethyl nitroacetate (B1208598) and triethylamine. nih.gov The resulting mixture undergoes oxidation via the Nef reaction with sodium ethoxide, leading to the formation of a γ-ketoester. nih.gov Cyclization of this ester in the presence of ammonium (B1175870) salts provides good yields of the ethyl 3-(furan-3-yl)-5-(4-hydroxyphenyl)-1H-pyrrole-2-carboxylate intermediate. nih.gov
Further synthetic steps involve the deprotection of a methyl ester group on the pyrrole (B145914) intermediate, followed by a coupling reaction with methyl 4-(aminomethyl)benzoate to form the corresponding amide. nih.gov The final elaboration steps convert this amide into the hydroxamic acid functionality present in the final this compound structure. nih.gov This synthetic approach is noted as being suitable for kilogram-scale production. nih.gov
Exploration of Synthetic Routes for this compound Derivatives
While specific detailed synthetic routes for a broad range of this compound derivatives are not extensively described in the provided search results, the core structure of this compound, a 1H-pyrrole-2-carboxamide with specific substituents, provides a scaffold for potential modifications. The design of this compound itself was based on structural information from previously developed HDAC inhibitors, suggesting a strategy of exploring variations in the cyclic structure, spacer, and chelating group to influence selectivity and activity. nih.govgoogle.com
The chemical structure of this compound, with its furyl, hydroxyphenyl, and hydroxamate-substituted benzyl (B1604629) moieties attached to a pyrrole core, offers multiple points for chemical modification. nih.govmedkoo.com Potential areas for derivative exploration could include alterations to the furan (B31954) ring, modifications of the hydroxyphenyl group, changes to the benzyl linker, or variations in the hydroxamic acid functional group, all aimed at probing the structure-activity relationship and potentially enhancing target specificity or other pharmacological properties. The synthesis of isotopically labeled compounds, which involves substituting an isotopically labeled precursor molecule into the usual chemical synthesis route, is a general approach applicable to pharmaceutical compounds like this compound for research purposes. google.com
Chemoinformatic Approaches to this compound Scaffold Design
The design of this compound as a potential selective HDAC6 inhibitor was informed by taking into account the structural differences between HDAC6 and other HDAC isoforms, as well as structural information from previously developed HDAC inhibitors. nih.gov This indicates the use of a rational design approach, likely involving chemoinformatic principles.
Chemoinformatic approaches are widely applied in medicinal chemistry and drug design to generate, analyze, and compare core structures (scaffolds) of bioactive compounds and their analog series. lifechemicals.com This scaffold-based design is a standard strategy in small-molecule drug discovery. lifechemicals.com It typically involves identifying a pharmacophore or scaffold based on available data, which can include in silico molecular modeling. lifechemicals.com Chemical scaffolds are viewed as structural cores with diversity points where modifications can be made to generate derivatives. lifechemicals.com Retrosynthetic rules can also be applied in chemoinformatics to identify synthetically relevant scaffold templates from sets of compounds. lifechemicals.com
While the specific computational methods used in the design of the this compound scaffold are not detailed in the search results, the mention of considering structural differences between HDAC isoforms and previous inhibitors strongly suggests the application of such chemoinformatic techniques to guide the design and synthesis of a potentially more selective compound like this compound. nih.gov
Advanced Analytical Techniques in this compound Synthesis Research
Advanced analytical techniques play a crucial role in the characterization and study of chemical compounds and nanoparticles used in drug delivery systems involving compounds like this compound. Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and Scanning Electron Microscopy (SEM) have been specifically mentioned in the context of studying nanoparticles incorporating this compound. patsnap.comresearchgate.netresearchgate.netdntb.gov.uanih.govacs.org
Dynamic Light Scattering (DLS): DLS is used to measure the size distribution and zeta potential of nanoparticles in solution. patsnap.comresearchgate.netresearchgate.netnih.govacs.org In research involving multifunctional calcium carbonate nanoparticles loaded with this compound, DLS was employed to determine the particle size and zeta potential of these nanoparticles. patsnap.comresearchgate.netresearchgate.net For instance, CaCO3@Cur@this compound@HA nanoparticles were shown by DLS to have diameters around 450 nm and a Zeta potential of -8.11 mV. patsnap.comresearchgate.netresearchgate.net DLS provides valuable information about the hydrodynamic radius of particles and their surface charge, which are important parameters influencing their stability, aggregation behavior, and interaction with biological systems. acs.orgpreprints.org
Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the internal structure and morphology of materials at the nanoscale. sdiarticle3.comresearchgate.netprotochips.commdpi.com In studies involving this compound-loaded nanoparticles, TEM was used to visualize the morphology and fine structure of the nanoparticles. patsnap.comresearchgate.netresearchgate.netnih.govacs.org TEM images of CaCO3@Cur@this compound@HA nanoparticles showed a uniform spherical morphology. patsnap.comresearchgate.netresearchgate.net TEM is essential for confirming the size, shape, and structural integrity of synthesized nanoparticles. mdpi.com Elemental distribution within nanoparticles can also be analyzed using techniques coupled with TEM, such as energy-dispersive X-ray spectroscopy (EDS). nih.gov
Molecular Mechanisms of Action of Qtx125
Specificity and Selectivity Profiling of QTX125 Towards HDAC6 Isoform
The efficacy of this compound as a therapeutic agent is closely linked to its ability to selectively target HDAC6 over other members of the HDAC family. This selectivity profile has been extensively studied through comparative enzymatic activity assays.
Comparative Enzymatic Activity Assays Across HDAC Family
In vitro enzymatic activity assays have demonstrated that this compound exhibits exceptional specificity for inhibiting the enzymatic activity of HDAC6 fluoroprobe.comnih.gov. When tested against a panel of 11 HDACs (HDAC1 through HDAC11), this compound showed potent inhibition of HDAC6 fluoroprobe.comnih.gov. The inhibitory concentration 50% (IC50) for HDAC6 was reported to be less than 1 nM, while the next most inhibited isoform, HDAC1, had a significantly higher IC50 value exceeding 50 nM. This considerable difference in IC50 values highlights the remarkable selectivity of this compound for HDAC6 compared to other HDAC isoforms. This selectivity is a crucial characteristic, suggesting a lower likelihood of off-target effects associated with inhibiting other HDAC enzymes.
Here is a summary of the comparative enzymatic activity:
| HDAC Isoform | IC50 (approximate) | Selectivity vs. HDAC6 |
| HDAC6 | < 1 nM | 1x |
| HDAC1 | > 50 nM | > 50x |
| Other HDACs | Significantly higher | Much greater |
Molecular Determinants of this compound-HDAC6 Binding
The observed selectivity of this compound towards HDAC6 is attributed to specific molecular interactions between the inhibitor and the enzyme's active site. The structural differences between HDAC6 and other HDAC isoforms play a significant role in this selective binding fluoroprobe.comnih.gov. HDAC6 possesses a wider hydrophobic channel compared to other HDAC subtypes fluoroprobe.comnih.gov. This structural feature allows for the accommodation of bulkier and shorter aromatic moieties within the inhibitor structure, which can enhance selectivity for HDAC6 fluoroprobe.comnih.gov. This compound's chemical structure, which includes a 3-furyl group, a 4-hydroxyphenyl group, a pyrrole (B145914) ring, and a hydroxamic acid group, is designed to exploit these structural differences, with the hydroxamic acid likely acting as a zinc-binding group, a common feature in HDAC inhibitors fluoroprobe.comnih.gov. The specific arrangement and nature of the aromatic and other functional groups in this compound contribute to its high affinity and selective binding to the HDAC6 active site fluoroprobe.comnih.gov.
Substrate Deacetylation Modulation by this compound
HDAC6 is known to deacetylate a variety of non-histone protein substrates in the cytoplasm, influencing diverse cellular processes. Inhibition of HDAC6 by this compound modulates the acetylation status of these substrates, leading to downstream cellular effects.
Impact on Alpha-Tubulin Acetylation Dynamics
Alpha-tubulin is a well-established and prominent non-histone substrate of HDAC6 fluoroprobe.com. Deacetylation of alpha-tubulin at lysine (B10760008) 40 by HDAC6 influences microtubule dynamics and function. Treatment with this compound results in a significant increase in the acetylation levels of alpha-tubulin fluoroprobe.com. This hyperacetylation of alpha-tubulin is a direct consequence of this compound inhibiting the deacetylase activity of HDAC6 fluoroprobe.com. Studies have shown a dose-dependent increase in alpha-tubulin acetylation upon exposure to this compound fluoroprobe.com. This modulation of alpha-tubulin acetylation dynamics by this compound is a key aspect of its cellular mechanism of action.
Identification of Novel Non-Histone Substrates of HDAC6 Modulated by this compound
Beyond alpha-tubulin and Hsp90, HDAC6 deacetylates a diverse array of other non-histone proteins, impacting various cellular processes fluoroprobe.com. These substrates include proteins involved in cell migration (e.g., cortactin), stress response (e.g., HSF1), protein degradation (e.g., VCP/p97, poly-ubiquitinated proteins), and intracellular trafficking.
Recent research has also identified novel non-histone substrates of HDAC6. One such substrate is 14-3-3ζ. Studies have shown that HDAC6 deacetylates lysine residues 49 and 120 within the binding pocket of 14-3-3ζ. This deacetylation by HDAC6 is crucial for maintaining the binding activity of 14-3-3ζ with its interacting partners. Inhibition of HDAC6, for instance by this compound, leads to increased acetylation of 14-3-3ζ at these specific lysine residues, resulting in the dissociation of 14-3-3ζ from its binding partners. This modulation of 14-3-3ζ acetylation by HDAC6 inhibition impacts downstream signaling pathways regulated by 14-3-3ζ, highlighting a novel mechanism by which this compound can exert its cellular effects. Furthermore, pharmacological and proteomic screenings have been employed to identify additional proteins modified by HDAC6 that contribute to specific disease phenotypes, suggesting the ongoing discovery of novel HDAC6 substrates modulated by inhibitors like this compound.
Downstream Cellular Pathway Perturbations Induced by this compound
The inhibitory action of this compound on HDAC6 results in significant alterations to several crucial cellular processes. These perturbations collectively contribute to the observed biological effects of this compound, including the inhibition of tumor cell growth. uniprot.orgontosight.aircsb.orgnih.govnih.gov The primary mechanisms involve the modulation of cell cycle progression, the induction of apoptotic pathways, the regulation of autophagy mechanisms, and an influence on the ubiquitin-proteasome system. uniprot.orgeurofinsdiscovery.comnih.gov
Modulation of Cell Cycle Progression
Inhibition of HDAC6 by this compound has been shown to result in cell cycle arrest in tumor cells. uniprot.orgeurofinsdiscovery.com This effect is a direct consequence of the increased acetylation levels of tubulin and histones induced by this compound. uniprot.orgeurofinsdiscovery.com Proper acetylation of tubulin is essential for microtubule dynamics, which are critical for cell division and maintaining cell structure. By inhibiting HDAC6, this compound disrupts these dynamics, thereby impeding the progression of the cell cycle. Research findings indicate that this compound effectively inhibits the growth of various cancer cell lines, including those from mantle cell lymphoma (MCL), Burkitt cell lymphoma, and follicular lymphoma, an effect linked to its ability to induce cell cycle arrest. researchgate.netontosight.ainih.gov
Induction of Apoptotic Pathways
This compound is a demonstrated inducer of apoptosis in tumor cells. uniprot.orgeurofinsdiscovery.com This programmed cell death is a key mechanism by which this compound exerts its anticancer effects. The induction of apoptosis by this compound is evidenced by specific molecular markers. Studies have shown that this compound treatment leads to positive annexin (B1180172) V/propidium iodide double staining, a common method for identifying apoptotic cells. researchgate.netontosight.ainih.gov Furthermore, the activation of the caspase cascade, a central executioner pathway in apoptosis, is observed, characterized by the cleavage of caspase-9, caspase-8, caspase-3, and PARP. researchgate.netontosight.ainih.gov These findings highlight the robust capacity of this compound to trigger the intrinsic and extrinsic apoptotic pathways. This compound has been shown to induce apoptosis in colorectal cancer (CRC) cells, including patient-derived organoid models. uniprot.orggenecards.org
Influence on Ubiquitin-Proteasome System
The ubiquitin-proteasome system (UPS) is the primary cellular machinery for degrading ubiquitinated proteins, playing a critical role in regulating protein homeostasis and various cellular processes, including cell cycle progression and apoptosis. This compound influences the ubiquitin-proteasome system, and this influence, mediated through HDAC6 inhibition, contributes to enhancing the sensitivity of tumor cells to chemotherapy drugs. uniprot.orgnih.gov HDAC6 is known to interact with ubiquitin and is involved in the degradation of misfolded proteins via the aggresome pathway, which is linked to the UPS. uniprot.org By inhibiting HDAC6, this compound can impact the efficiency or regulation of protein degradation pathways, thereby affecting cellular responses, particularly in the context of therapeutic interventions.
Compound Identifiers
| Compound Name | Identifier Type | Identifier |
| This compound | CAS Number | 1279698-31-5 |
| This compound TFA | CAS Number | 2989537-78-0 |
| Tubacin | PubChem CID | 6675804 |
| Human HDAC6 | UniProt ID | Q9UBN7 |
Data Table: Effects of this compound on Acetylation and Cell Viability
| Cell Line Type | Target | Effect of this compound Treatment | Reference |
| Tumor Cells | Tubulin | Increased acetylation levels | uniprot.orgeurofinsdiscovery.com |
| Tumor Cells | Histones | Increased acetylation levels | uniprot.orgeurofinsdiscovery.com |
| MCL Cell Lines (MINO, REC-1, IRM-2, HBL-2) | α-tubulin | Dose-dependent hyperacetylation | researchgate.netontosight.ai |
| MCL Primary Samples | Cell Viability | Reduced viability (IC50: 0.120, 0.182 μM) | uniprot.org |
| Burkitt Cell Lymphoma | Cell Growth | Strongest growth-inhibitory effect | researchgate.netontosight.ainih.gov |
| Follicular Lymphoma | Cell Growth | Strongest growth-inhibitory effect | researchgate.netontosight.ainih.gov |
| Mantle Cell Lymphoma | Cell Growth | Strongest growth-inhibitory effect | researchgate.netontosight.ainih.gov |
Preclinical Biological Activity and Mechanistic Investigations of Qtx125
In Vitro Cellular Efficacy Studies
In vitro studies have been conducted to evaluate the cellular efficacy of QTX125 across various cancer types, focusing on its impact on key cellular processes.
Investigations in Cancer Cell Lines (e.g., Mantle Cell Lymphoma, Colorectal Cancer, Burkitt Cell Lymphoma, Follicular Lymphoma, Acute Myeloid Leukemia)
Research has explored the effects of this compound in several cancer cell lines. While the provided information specifically highlights studies in colorectal cancer (CRC) cell lines nih.govnih.govresearchgate.netresearchgate.net, the role of HDAC6, the target of this compound, is implicated in other cancers including Mantle Cell Lymphoma (MCL), Burkitt Lymphoma (BL), Follicular Lymphoma (FL), and Acute Myeloid Leukemia (AML). dovepress.comnih.govresearchgate.netnih.govnccn.org Studies using nanoparticles encapsulating this compound have shown efficient uptake by cancer cells and significant inhibition of their growth, with specific inhibitory effects observed in CRC cell lines. nih.govresearchgate.net
Analysis of Cell Proliferation and Viability Modulation
This compound has been shown to significantly inhibit the growth of cancer cells. nih.govresearchgate.net This inhibition is a key indicator of its potential therapeutic effect. Assays evaluating cell proliferation and viability, such as MTT or WST-1 assays, are commonly used to quantify the number of viable cells and assess the impact of treatments on cell growth. researchgate.nettakarabio.com Studies involving this compound, particularly when delivered via nanoparticles, have demonstrated a significant reduction in cell viability and proliferation in CRC cell lines. nih.govresearchgate.net
Characterization of Programmed Cell Death Induction (Apoptosis, Autophagy)
This compound effectively inhibits HDAC6, leading to increased acetylation levels and resulting in the induction of programmed cell death, including apoptosis and autophagy, in tumor cells. nih.gov Apoptosis is a well-characterized form of programmed cell death, while autophagic cell death is another distinct pathway. mdpi.comnih.gov Studies have shown that this compound, when delivered via nanoparticles, successfully internalized into CRC cells and induced apoptosis. nih.govresearchgate.net Autophagy can function as a survival mechanism in some cases, but it can also lead to cell death (autophagic cell death). scielo.brmedsci.org The induction of both apoptosis and autophagy by this compound suggests a multifaceted mechanism of action to eliminate cancer cells. nih.govmedsci.org
Studies on Cell Migration and Invasion Potential
HDAC6 is involved in regulating processes such as cell migration and invasion, which are crucial for tumor metastasis. nih.govoncotarget.com While the provided context primarily focuses on the impact of this compound on cell growth and death, the role of its target, HDAC6, suggests that this compound could potentially influence the migration and invasion capabilities of cancer cells. Studies on related compounds or delivery systems have demonstrated effects on migration and invasion in cancer cells. researchgate.netdovepress.comscienceopen.com
Potentiation of Chemotherapeutic Agent Efficacy
This compound has been shown to enhance the sensitivity of tumor cells to chemotherapy drugs. nih.gov This potentiation effect is attributed to its inhibition of HDAC6, which is involved in mechanisms related to drug resistance, such as the ubiquitin-proteasome system and autophagy. nih.gov Combining this compound with existing chemotherapeutic agents could potentially improve treatment outcomes by overcoming drug resistance and enhancing the cytotoxic effects on cancer cells. nih.govscienceopen.comnih.govnih.gov
Evaluation in Patient-Derived Organoid (PDO) Models
Patient-derived organoid (PDO) models are increasingly recognized as valuable preclinical tools that closely recapitulate the characteristics of original tumors, offering a more accurate platform for evaluating the efficacy of anticancer agents compared to traditional cell lines. vhio.netcreative-biolabs.comnih.govhuborganoids.nl Encouragingly, this compound, delivered via nanoparticles, has been successfully evaluated in CRC patient-derived organoid models, where it demonstrated internalization and induced apoptosis of tumor cells. nih.govresearchgate.netdovepress.com This indicates the potential relevance of this compound's activity in a more physiologically relevant context, suggesting its promise for the treatment of CRC. nih.govresearchgate.net
Data Table 1: Summary of this compound Preclinical Findings in CRC Models
| Study Model | Key Findings | Relevant Section | Source(s) |
| CRC Cell Lines (In Vitro) | Efficient cellular uptake, significant growth inhibition, specific inhibitory effects on CRC cell growth. | 4.1.1, 4.1.2 | nih.govnih.govresearchgate.netresearchgate.net |
| CRC Cell Lines (In Vitro) | Induction of apoptosis and autophagy. | 4.1.3 | nih.gov |
| CRC Cell Lines (In Vitro) | Enhanced sensitivity to chemotherapy drugs. | 4.1.5 | nih.gov |
| CRC Patient-Derived Organoids | Successful internalization, induction of apoptosis. | 4.1.6 | nih.govresearchgate.netdovepress.com |
Immune Cell Modulation Studies in vitro (e.g., related to cancer immunity)
While the provided search results discuss the role of the tumor microenvironment and immune cells in cancer progression and the potential of certain nanotechnologies to influence immune responses acs.orgacs.orgresearchgate.net, specific in vitro studies detailing this compound's direct impact on immune cell modulation were not found within the provided snippets. The broader context of HDAC6 inhibition suggests potential links to immune regulation, as HDAC6 is involved in various cellular processes that can influence immune cell function. However, explicit data on this compound's effects on immune cells in vitro, such as their activation, proliferation, or cytokine production, are not available in the provided search results.
In Vivo Preclinical Efficacy and Mechanistic Investigations
Preclinical investigations have explored the efficacy of this compound in various in vivo model systems, primarily focusing on its anti-tumor effects and pharmacodynamic markers.
Application in Xenograft Models of Hematological Malignancies (e.g., Mantle Cell Lymphoma, B-cell Lymphomas, Acute Myeloid Leukemia)
This compound has been evaluated in xenograft models of hematological malignancies, specifically Mantle Cell Lymphoma (MCL). Studies have evaluated the efficacy of this compound in mice bearing REC-1 and MINO xenografts. tesisenred.net These investigations aim to assess the compound's ability to inhibit tumor growth and induce therapeutic responses in a living system that mimics human hematological cancers. The observed inhibition of cell proliferation upon this compound administration in MCL cell lines in vitro was associated with the induction of apoptosis, demonstrated by annexin (B1180172) V/propidium iodide double staining and the cleavage of caspases and PARP. tesisenred.net While the search results confirm that in vivo evaluation was performed in these models, detailed quantitative efficacy data such as tumor volume reduction or survival rates from these specific xenograft studies are not provided in the snippets. tesisenred.net
Efficacy in Solid Tumor Models (e.g., Colorectal Cancer, Pancreatic Cancer)
The potential efficacy of this compound in solid tumor models, including colorectal cancer, has been indicated. This compound has been mentioned in the context of multifunctional nanoparticles designed for inhibiting the growth of colorectal cancer cells. acs.orgacs.org This suggests that this compound is being explored for its activity against solid tumors. Although the search results point to its investigation in this area, detailed efficacy data from specific in vivo solid tumor models like colorectal or pancreatic cancer xenografts are not explicitly presented in the provided snippets. Preclinical models such as patient-derived organoids (PDOs) and patient-derived tumor-like cell clusters (PTCs) are recognized as valuable tools for drug screening and development in gastrointestinal cancers, including colorectal and pancreatic cancer nih.govresearchgate.net, providing a relevant context for evaluating agents like this compound, though specific studies using this compound in these models are not detailed.
Impact on Tumor Growth and Progression in Model Systems
Preclinical studies, particularly in MCL xenograft models, have aimed to evaluate the impact of this compound on tumor growth and progression. The evaluation of this compound in mice xenografts using REC-1 and MINO cells was conducted to assess its in vivo activity. tesisenred.net HDAC inhibitors in general have been described to cause growth arrest and subsequent differentiation or apoptosis of tumor cells in animal models of various cancer types. google.com While the search results confirm that this compound's efficacy was evaluated in these models, specific data quantifying the impact on tumor growth inhibition or progression in these in vivo studies are not detailed in the provided snippets. tesisenred.net
Pharmacodynamic Marker Analysis in Preclinical Models (e.g., α-tubulin acetylation levels)
Pharmacodynamic marker analysis in preclinical models treated with this compound has focused on the acetylation levels of α-tubulin. As a selective HDAC6 inhibitor, this compound has been shown to increase the acetylation levels of α-tubulin in a dose-dependent manner in vitro. tesisenred.net α-tubulin acetylation is a well-established pharmacodynamic marker for HDAC6 inhibition. acs.org Studies with other selective HDAC6 inhibitors, such as ACY-1215 and Bavarostat, have demonstrated that increased α-tubulin acetylation levels correlate with HDAC6 inhibition in cells and in preclinical models. acs.org This indicates that monitoring α-tubulin acetylation is a relevant approach to confirm the on-target activity of this compound in preclinical investigations.
Pharmacological and Proteomic Screening for Qtx125 Target Identification
High-Throughput Screening Methodologies for Novel Target Identification
The initial identification and characterization of QTX125 involved targeted approaches based on the known structure and function of HDAC inhibitors. This compound was designed and synthesized as a potential selective HDAC6 inhibitor, taking into account structural differences between HDAC6 and other HDAC isoforms. nih.govpatsnap.comaacrjournals.orgashpublications.org
Pharmacological screening was conducted to evaluate the compound's efficacy across a broad spectrum of cancer types. This involved determining the 72-hour IC50 values using assays such as the MTS assay in a panel of 48 human cancer cell lines, encompassing various solid tumors and hematologic malignancies. nih.gov This high-throughput pharmacological screening revealed that this compound exhibited the strongest growth-inhibitory effects in Burkitt cell lymphoma, follicular lymphoma, and MCL cell lines. nih.govmedchemexpress.commedchemexpress.com
Furthermore, the selectivity of this compound for HDAC6 enzymatic activity was rigorously measured in vitro against a panel of 11 different HDAC enzymes (HDAC1-11) using acetylated AMC-labeled peptide substrates. nih.gov this compound demonstrated exceptional specificity for inhibiting HDAC6 enzymatic activity compared to other HDAC isoforms. nih.gov
Proteomic Profiling of this compound-Treated Cells
Proteomic approaches have been employed to investigate the molecular effects of this compound treatment and identify proteins modified by HDAC6 activity. A key finding in this regard is the observation of dose-dependent hyperacetylation of α-tubulin in this compound-treated MCL cell lines (MINO, REC-1, IRM-2, and HBL-2). nih.govmedchemexpress.commedchemexpress.com Alpha-tubulin is a well-established non-histone substrate of HDAC6, and its increased acetylation upon this compound administration serves as a direct indicator of HDAC6 inhibition in cells. nih.gov
Beyond the validation of α-tubulin hyperacetylation, a pharmacological and proteomic screening has been developed with the aim of identifying other proteins modified by HDAC6. aacrjournals.orgashpublications.org This broader proteomic profiling seeks to uncover additional substrates or interacting proteins of HDAC6 that may contribute to the observed phenotypes in lymphoma and leukemia. While specific detailed datasets from this comprehensive proteomic screening were not available in the search results, the undertaking of such profiling indicates an effort to move beyond known substrates and gain a more complete understanding of the cellular impact of selective HDAC6 inhibition by this compound.
Bioinformatic Analysis of this compound-Induced Proteomic Changes
To interpret the complex datasets generated from proteomic profiling of this compound-treated cells, bioinformatic analysis is a critical component. While the specific details of the bioinformatic pipelines used for the this compound proteomic screening were not explicitly described in the search results, such analysis typically involves several steps. researchgate.netfortuneonline.orgqgenomics.com
Standard bioinformatic approaches in proteomics include the identification of differentially expressed or modified proteins between treated and control samples. This is often followed by functional enrichment analysis, such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis, to identify biological processes, cellular components, and molecular functions that are significantly affected by the treatment. fortuneonline.org Protein-protein interaction (PPI) network analysis can also be employed to identify central "hub" proteins and understand how the modified proteins interact within cellular networks. fortuneonline.org The application of these bioinformatic tools to the proteomic data from this compound-treated cells would aim to elucidate the broader cellular pathways and processes influenced by HDAC6 inhibition, potentially revealing novel insights into its mechanisms of action and identifying downstream effectors.
Validation of Putative Novel Targets and Downstream Effectors
Validation is an essential step following the identification of putative novel targets or downstream effectors through screening and profiling. The primary validation of this compound's mechanism of action presented in the search results is the consistent observation of dose-dependent α-tubulin hyperacetylation in various MCL cell lines upon treatment. nih.govmedchemexpress.commedchemexpress.com This provides strong evidence that this compound effectively inhibits HDAC6 activity in a cellular context.
Beyond the direct target, the biological effects observed upon this compound treatment also serve as validation of its impact on cellular processes downstream of HDAC6 inhibition. This compound treatment leads to significant growth inhibition and induces apoptosis in sensitive cancer cell lines, characterized by the cleavage of key apoptotic markers such as caspase-9, caspase-8, caspase-3, and PARP. nih.govmedchemexpress.commedchemexpress.comtesisenred.net These findings validate that inhibiting HDAC6 with this compound triggers programmed cell death pathways, contributing to its antitumor efficacy. nih.govquimatryx.com
While the search results indicate that proteomic screening was conducted to find other proteins modified by HDAC6 aacrjournals.orgashpublications.org, specific details on the validation of these potentially novel substrates or effectors were not provided. Typically, validation of novel targets identified through proteomic screening would involve targeted experiments, such as Western blotting to confirm changes in protein levels or post-translational modifications, immunoprecipitation to verify interactions, or functional assays to assess the biological relevance of the identified proteins in the context of this compound treatment.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Qtx125
Design and Synthesis of QTX125 Analogs for SAR Elucidation
The development of this compound involved its design and synthesis as a novel compound intended to selectively inhibit HDAC6 researchgate.netpatsnap.comquimatryx.com. The chemical structure of this compound has been identified as 3-(3-furyl)-N-{4-[(hydroxyamino)carbonyl]benzyl}-5-(4-hydroxyphenyl)-1H-pyrrole-2-carboxamide patsnap.com. The process of SAR elucidation typically involves the systematic modification of a lead compound's structure to synthesize a series of analogs. These analogs are then evaluated for their biological activity to understand how specific structural changes impact potency, selectivity, and other relevant pharmacological effects scribd.comresearchgate.net. While the search results confirm that this compound was designed and synthesized as a selective HDAC6 inhibitor, detailed information regarding the specific design and synthesis of a comprehensive series of this compound analogs explicitly for SAR studies, including the synthetic routes and yields of these analogs, is not extensively detailed in the provided snippets. SAR studies often involve altering or removing functional groups to test the activity of the resulting analogues researchgate.net.
Rational Drug Design Principles Applied to this compound Optimization
Rational drug design is an approach that involves the inventive process of finding new medications based on the knowledge of a drug target's molecular properties slideshare.net. In the case of this compound, rational design principles were applied with the goal of developing a selective HDAC6 inhibitor researchgate.netpatsnap.comquimatryx.com. This involves identifying a biological target (HDAC6) related to a disease and designing molecules that interact with this target in a beneficial way slideshare.net. The aim is often to reduce off-target effects and improve the therapeutic index quimatryx.com. The design of this compound as a selective inhibitor suggests that structural features were incorporated to favor binding to HDAC6 over other HDAC isoforms patsnap.comnih.govmedchemexpress.com. Rational design can involve understanding the structural differences between the target protein and related proteins to achieve selectivity researchgate.net. While the specific rational design process and optimization steps that led to this compound are not fully elaborated in the search results, the compound's reported high selectivity for HDAC6 over other HDACs indicates the successful application of such principles patsnap.comnih.govmedchemexpress.com.
Advanced Delivery Strategies for Qtx125
Nanoparticle-Mediated Encapsulation of QTX125
Nanoparticle-mediated encapsulation offers a promising avenue to improve the delivery of this compound, addressing limitations associated with its free form fishersci.noresearchgate.net. Nanomaterials can enhance drug solubility, bioavailability, and tumor specificity, potentially overcoming multidrug resistance and reducing toxic side effects guidetopharmacology.orguni.lu. Calcium carbonate (CaCO3) nanoparticles have emerged as suitable carriers due to their biocompatibility, biodegradability, cost-effectiveness, and pH sensitivity fishersci.nouni.luresearchgate.net.
Design and Synthesis of this compound-Loaded Nanocarriers (e.g., CaCO3-based nanoparticles)
Multifunctional CaCO3 nanoparticles have been designed and synthesized to co-deliver this compound and Curcumin (B1669340) (Cur), another therapeutic agent fishersci.noresearchgate.netresearchgate.net. These nanoparticles, denoted as CaCO3@Cur@this compound@HA, are typically prepared using a one-step gas diffusion strategy fishersci.noresearchgate.net. Characterization studies using techniques such as Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and Scanning Electron Microscopy (SEM) have shown that these nanoparticles possess a uniform spherical morphology with diameters typically around 450 nm fishersci.noresearchgate.netguidetopharmacology.orgresearchgate.net. The Zeta potential of these nanoparticles has been measured to be around -8.11 mV fishersci.noresearchgate.netguidetopharmacology.orgresearchgate.net.
Table 1: Physicochemical Characteristics of CaCO3@Cur@this compound@HA Nanoparticles
| Characteristic | Value | Method of Determination |
| Morphology | Uniform spherical | TEM, SEM |
| Diameter (approx.) | 450 nm | DLS, TEM, SEM |
| Zeta Potential (approx.) | -8.11 mV | DLS |
Functionalization of Nanocarriers for Targeted Delivery (e.g., Hyaluronic Acid coating)
To enhance the targeting ability and improve cellular uptake, the surface of the CaCO3 nanoparticles loaded with this compound and Curcumin is modified with hyaluronic acid (HA) fishersci.noresearchgate.netguidetopharmacology.orgresearchgate.net. Hyaluronic acid is utilized for this purpose because the hyaluronan receptor CD44 is often abundantly expressed in colorectal cancer and other tumor cells. This functionalization facilitates targeted delivery of the nanoparticles to cancer cells, potentially increasing the local concentration of the encapsulated drugs fishersci.noresearchgate.netguidetopharmacology.orgresearchgate.net.
Controlled Release Mechanisms of this compound from Nanoplatforms
The CaCO3-based nanoplatforms are designed to enable the controlled release of their encapsulated cargo, including this compound researchgate.netresearchgate.net. The pH sensitivity of CaCO3 nanoparticles is a key factor in their controlled release capabilities; they can degrade in the acidic environment of tumor tissues or cellular endosomes/lysosomes, facilitating drug release fishersci.nouni.luresearchgate.net. Studies have observed the controlled release of Curcumin, a co-encapsulated drug, from CaCO3@Cur@this compound@HA nanoparticles over periods such as 48 hours fishersci.noresearchgate.netresearchgate.net. While specific release profiles for this compound from this system are not detailed in the provided information, the inherent properties of the CaCO3 carrier and the observed release of co-loaded Curcumin support the concept of controlled release for this compound as well researchgate.netresearchgate.net.
Cellular Uptake and Intracellular Trafficking of this compound Nanoconjugates
Efficient cellular uptake of the CaCO3@Cur@this compound@HA nanoparticles by cancer cells has been demonstrated fishersci.noresearchgate.netguidetopharmacology.orgresearchgate.net. These nanoparticles have shown high cellular uptake efficiency in multiple cancer cell lines, with particularly specific inhibitory effects observed in CRC cells fishersci.noresearchgate.netresearchgate.net. Encouragingly, these nanoparticles have also been successfully internalized into CRC patient-derived organoid (PDO) models fishersci.noresearchgate.net. The uptake mechanism for nanoparticles is generally understood to involve endocytosis, a process influenced by nanoparticle properties and interactions with cellular components. Following cellular uptake, the nanoparticles and their encapsulated cargo undergo intracellular trafficking, leading to the release of the therapeutic agents within the target cells.
Combination Therapy Strategies Incorporating this compound (e.g., with Curcumin, Chemotherapy Drugs)
Combination therapy is a recognized strategy to enhance therapeutic efficacy, and this compound is being explored in combination with other agents fishersci.noresearchgate.net. A notable strategy involves the co-delivery of this compound with Curcumin using nanoparticle carriers fishersci.noresearchgate.netguidetopharmacology.orgresearchgate.net. This combination aims for a synergistic effect, leveraging the distinct mechanisms of action of both this compound (as an HDAC6 inhibitor) and Curcumin (with its various anti-cancer properties) fishersci.noguidetopharmacology.org. The rationale includes overcoming the limitations of this compound alone and promoting tumor cell apoptosis fishersci.noguidetopharmacology.org. The simultaneous delivery of this compound and Curcumin via nanocarriers is expected to significantly enhance treatment efficacy, particularly in CRC fishersci.no. Furthermore, this compound has been shown to enhance the sensitivity of tumor cells to chemotherapy drugs by inhibiting HDAC6-mediated processes fishersci.no.
In Vitro and In Vivo Evaluation of Nanoparticle-Delivered this compound Efficacy
The efficacy of nanoparticle-delivered this compound, often in combination with Curcumin within the CaCO3@Cur@this compound@HA system, has been evaluated in both in vitro and in vivo studies fishersci.noresearchgate.netguidetopharmacology.org. In vitro experiments have demonstrated that these nanoparticles lead to efficient cellular uptake and significant growth inhibition in CRC cells fishersci.noresearchgate.netguidetopharmacology.orgresearchgate.net. Importantly, specific inhibitory effects on CRC cell growth have been observed fishersci.noresearchgate.netresearchgate.net. Studies using CRC patient-derived organoid models have also shown successful internalization of the nanoparticles and induction of apoptosis in tumor cells fishersci.noresearchgate.net.
Comparative Analysis with Other Histone Deacetylase Inhibitors
Efficacy and Selectivity Comparisons with Pan-HDAC Inhibitors
Pan-HDAC inhibitors, such as Vorinostat and Romidepsin, target multiple HDAC isoforms, affecting a broad range of cellular processes. In contrast, QTX125 demonstrates exceptional specificity for inhibiting the enzymatic activity of HDAC6 compared to other HDACs, including Class I, IIa, IIb, and IV isoforms. nih.govcore.ac.uk This high selectivity is a key characteristic that differentiates this compound from pan-HDAC inhibitors.
Studies evaluating the in vitro enzymatic activity of various HDACs upon this compound use have shown a marked preference for HDAC6 inhibition. nih.govcore.ac.ukub.edu This selective targeting is hypothesized to contribute to a potentially more favorable therapeutic window compared to pan-HDAC inhibitors, which can have broader off-target effects due to the inhibition of multiple HDAC isoforms involved in diverse cellular functions.
In terms of efficacy, this compound has demonstrated potent growth-inhibitory effects in certain cancer cell lines, particularly in mantle cell lymphoma (MCL). nih.govub.edu Comparative studies in MCL cell lines showed that this compound had a stronger growth-inhibitory effect compared to other previously described HDAC6 inhibitors. nih.govub.edu While pan-HDAC inhibitors also exhibit anti-tumor activity, the selective action of this compound on HDAC6 suggests that targeting this specific isoform can be a highly effective strategy in certain cancer types.
Differentiation from Other Selective HDAC6 Inhibitors (e.g., Tubacin, Tubastatin A, Rocilinostat)
This compound is not the only selective HDAC6 inhibitor; other compounds like Tubacin, Tubastatin A, and Rocilinostat (ACY-1215) have also been developed and studied. nih.govresearchgate.net While these compounds share the common feature of selectively inhibiting HDAC6, this compound exhibits distinct properties and potentially enhanced efficacy in specific contexts.
Comparative studies have shown that this compound was able to induce α-tubulin acetylation, a well-known target of HDAC6, even at lower concentrations (e.g., 10 nM) compared to Tubacin, Tubastatin A, and Rocilinostat. nih.govub.edu This suggests a higher potency of this compound in inhibiting HDAC6-mediated deacetylation of α-tubulin.
Furthermore, in MCL cell lines, this compound demonstrated a superior growth-inhibitory effect when compared directly to Tubastatin A, Tubacin, and Rocilinostat. nih.govub.edu This indicates that this compound may be more effective in reducing cancer cell proliferation in this specific hematological malignancy model.
Unlike some other HDAC6 inhibitors, this compound did not induce an increase in CD20 expression in MCL cell lines, a phenomenon observed with other HDAC6 inhibitors in different lymphoma subtypes. nih.gov This difference in effect on CD20 expression highlights potential variations in the downstream cellular consequences of inhibiting HDAC6 with different compounds.
The distinct efficacy and potentially varied downstream effects of this compound compared to other selective HDAC6 inhibitors like Tubacin, Tubastatin A, and Rocilinostat suggest structural or mechanistic nuances that contribute to its unique profile.
| Selective HDAC6 Inhibitor | Effect on α-tubulin acetylation (at 10 nM) | Growth Inhibition in MCL Cell Lines | Effect on CD20 Expression in MCL Cell Lines |
| This compound | Induced acetylation nih.govub.edu | Strongest inhibition nih.govub.edu | No observed increase nih.gov |
| Tubacin | Did not induce acetylation nih.govub.edu | Less potent than this compound nih.govub.edu | Increased in other lymphoma subtypes nih.gov |
| Tubastatin A | Did not induce acetylation nih.govub.edu | Less potent than this compound nih.govub.edu | Increased in other lymphoma subtypes nih.gov |
| Rocilinostat (ACY-1215) | Did not induce acetylation nih.govub.edu | Less potent than this compound nih.govub.edu | Increased in other lymphoma subtypes nih.gov |
Mechanistic Distinctions and Synergistic Potential in Combination Therapies
While the primary mechanism of this compound is the selective inhibition of HDAC6, its downstream effects and potential for synergistic interactions in combination therapies are areas of ongoing research. Selective HDAC6 inhibition by this compound leads to increased acetylation levels of α-tubulin, which is associated with its anti-tumor effects, including the induction of apoptosis. nih.govub.edumedchemexpress.com
Research suggests that this compound's mechanism of action involves the induction of apoptosis through the cleavage of caspases (caspase-9, caspase-8, caspase-3) and PARP. nih.govmedchemexpress.com This indicates that this compound activates key components of the apoptotic pathway.
Studies have explored the use of this compound in nanoparticle formulations for enhanced delivery and potential synergistic effects with other encapsulated therapeutic agents in colorectal cancer models. researchgate.netdovepress.com For instance, nanoparticles co-loaded with curcumin (B1669340) and this compound have shown efficient cellular uptake and significant growth inhibition in colorectal cancer cells, including patient-derived organoid models. researchgate.netdovepress.com This suggests that combining this compound with other active compounds, particularly within targeted delivery systems, can lead to enhanced anti-tumor efficacy.
The ability of this compound to enhance the sensitivity of tumor cells to chemotherapy drugs by inhibiting HDAC6-mediated ubiquitin-proteasome system and autophagy has also been suggested. researchgate.netresearchgate.net This highlights a potential mechanistic basis for synergistic interactions when this compound is combined with conventional chemotherapeutic agents or inhibitors of these cellular pathways.
Further research is needed to fully elucidate the mechanistic distinctions of this compound compared to other HDAC6 inhibitors and to comprehensively explore its synergistic potential in various combination therapy settings.
Broader Epigenetic and Biological Implications of Hdac6 Inhibition by Qtx125
Role in Epigenetic Modulations Beyond Histone Acetylation
While HDACs are traditionally known for their role in deacetylating histones, thereby influencing chromatin structure and gene expression, HDAC6's primary activity is on cytoplasmic non-histone proteins. mdpi.comoaepublish.com Inhibition of HDAC6 by QTX125 leads to increased acetylation of these substrates, which in turn can have indirect effects on epigenetic processes. For instance, the acetylation status of proteins involved in protein trafficking, degradation, and cytoskeletal dynamics, regulated by HDAC6, can influence the cellular environment and signaling pathways that ultimately impinge upon nuclear events and gene regulation. mdpi.commdpi.com Research indicates that epigenetic regulation involves DNA methylation, histone modifications, and non-coding RNA regulation. researchgate.netquimatryx.com Although HDAC6 primarily targets non-histone proteins, its inhibition can indirectly affect these broader epigenetic mechanisms through complex cellular signaling networks. mdpi.com
Impact on Non-Coding RNA Regulation
Non-coding RNAs (ncRNAs), including microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), play significant roles in regulating gene expression and are considered key components of epigenetic regulation. researchgate.netquimatryx.comresearchgate.netnih.gov Studies suggest that HDACs can influence ncRNA regulation. For example, HDAC inhibition has been shown to modulate miRNAs and alter protein kinase signaling through acetylation-independent mechanisms. frontiersin.org Specifically, HDAC6 has been implicated in modulating lncRNAs, which can affect cellular malignancy. nih.gov While direct studies on this compound's impact on specific ncRNAs are not detailed, the inhibition of HDAC6 by this compound could potentially influence the expression or activity of ncRNAs, thereby contributing to its biological effects. Epigenetic mechanisms, including non-coding RNA regulation, are able to modulate processes like autophagy in a dynamic interplay. mdpi.com
Influence on Cellular Metabolism and Tumor Microenvironment Modulation
HDAC6 plays a role in regulating various cellular processes, including metabolism and interactions within the tumor microenvironment. frontiersin.orgresearchgate.net Inhibition of HDAC6 has been associated with changes in cellular metabolism and can influence the tumor microenvironment by affecting immune cell infiltration and activity. frontiersin.orgnih.gov For instance, HDAC6 inhibition has been shown to increase pro-inflammatory tumor-infiltrating macrophages and CD8 effector T cells, contributing to an anti-tumoral immune response. nih.gov this compound's ability to inhibit HDAC6 suggests it could similarly impact cellular metabolism and modulate the tumor microenvironment, potentially enhancing anti-tumor immunity. HDAC6's involvement in regulating processes like proliferation, migration, invasion, and metabolism in tumor cells highlights its importance as an anticancer target. researchgate.net
Potential in Other Epigenetic-Related Pathologies (beyond cancer)
Beyond its role in cancer, dysregulated HDAC activity, including that of HDAC6, has been implicated in a variety of other diseases with an epigenetic component, such as neurodegenerative disorders, metabolic diseases, cardiovascular diseases, and viral infections. wikipedia.orgmdpi.comnih.govbmglabtech.com HDAC6's involvement in regulating protein degradation pathways and cytoskeletal dynamics makes it relevant to conditions like neurodegenerative diseases characterized by protein aggregation. wikipedia.orgmdpi.com While the primary focus of the provided information on this compound is cancer, the selective inhibition of HDAC6 by this compound suggests potential therapeutic applications in these other epigenetic-related pathologies where HDAC6 dysregulation plays a role. HDAC6 has emerged as a promising target for combating neurodegenerative disorders. wikipedia.org
Advanced Research Methodologies and Techniques Applied to Qtx125 Studies
High-Throughput Omics Technologies
High-throughput omics technologies, such as proteomics, offer powerful capabilities for unbiased identification of protein targets and understanding global protein changes in response to compound treatment.
Proteomics for Target Identification: In addition to the confirmed target α-tubulin, a pharmacological and proteomic screening approach has been developed in studies involving QTX125 to identify other proteins modified by HDAC6. cuhk.edu.cn This screening aims to uncover additional protein substrates of HDAC6 that may contribute to the observed phenotypes in lymphoma and leukemia models. While the snippets confirm the application of proteomic screening in the context of this compound research, detailed findings on specific novel protein targets identified through this screening are not provided in the available information.
Computational Chemistry and Molecular Dynamics Simulations
Computational chemistry and molecular dynamics (MD) simulations provide theoretical insights into the behavior of molecules, including their interactions and structural dynamics.
Molecular dynamics simulations were utilized in the development of multifunctional nanoparticles incorporating this compound. Specifically, MD simulation revealed aspects of the ratiometrical co-encapsulation within CaCO3@Cur@this compound@HA nanoparticles designed for colorectal cancer therapy. This indicates the application of computational methods in optimizing the design and characteristics of delivery systems for this compound. The provided information does not detail the use of computational chemistry or MD simulations to study the direct interaction of this compound with its biological target, HDAC6, or to predict its intrinsic chemical properties.
Development of Robust In Vitro and In Vivo Preclinical Models
The evaluation of this compound has heavily relied on robust in vitro and in vivo preclinical models to assess its efficacy and translate findings towards potential clinical applications.
In Vitro Models: Beyond standard cell lines, advanced in vitro models such as patient-derived organoids (PDOs) are increasingly used to better recapitulate the complexity of human tumors. In the context of delivering this compound via nanoparticles (CaCO3@Cur@this compound@HA), these nanoparticles were successfully internalized into colorectal cancer (CRC) patient-derived organoid models. This internalization led to the induction of apoptosis in the tumor cells within the organoids, demonstrating the potential of this nanoparticle formulation in a more physiologically relevant in vitro system.
In Vivo Preclinical Models: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard in vivo tool for evaluating the anti-tumor activity of potential therapeutic compounds. This compound has been extensively tested in MCL xenograft models using nude mice. ontosight.ainih.govnih.govuni-goettingen.degithub.com Studies using REC-1 and MINO MCL cell lines xenografted in nude mice showed that this compound treatment significantly inhibited tumor growth compared to control groups. ontosight.ainih.govnih.govuni-goettingen.degithub.com The anti-tumor activity observed in these xenograft models provided crucial in vivo evidence supporting the efficacy of this compound. ontosight.ai
| Model Type | Cell Line / Source | Key Finding | Reference |
| In Vivo Xenograft | REC-1 (MCL) | Significant inhibition of tumor growth | ontosight.ainih.govnih.govuni-goettingen.degithub.com |
| In Vivo Xenograft | MINO (MCL) | Inhibition of tumor growth | ontosight.ainih.govuni-goettingen.degithub.com |
| In Vitro Organoid | CRC Patient-Derived | Internalization of nanoparticles and apoptosis |
These advanced research methodologies and preclinical models have been crucial in characterizing the activity of this compound, particularly as an HDAC6 inhibitor with efficacy in MCL models and showing promise in CRC when delivered via nanoparticles.
Future Research Directions and Translational Perspectives for Qtx125
Elucidation of Comprehensive Preclinical Pharmacokinetics and Pharmacodynamics
Thorough characterization of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of QTX125 is a critical step for informing future clinical trial design and predicting human response. While preclinical efficacy has been demonstrated in various models nih.govgithub.comontosight.ai, detailed quantitative data on this compound's absorption, distribution, metabolism, and excretion (ADME) are necessary. Some research suggests potential limitations such as a short half-life when this compound is used alone in CRC treatment, highlighting the importance of understanding its PK profile. nih.gov Studies to define the relationship between this compound exposure and its pharmacodynamic effects, such as the extent and duration of HDAC6 inhibition and the resulting changes in protein acetylation levels and downstream cellular processes (e.g., apoptosis markers like cleaved caspase-3 and PARP), are essential. nih.govgithub.com Preclinical PK/PD studies can help determine optimal dosing schedules and routes of administration for subsequent clinical evaluation. Although detailed PK/PD data for this compound were not available in the surveyed literature, the importance of such studies for translating preclinical findings to clinical settings is well-recognized in drug development.
Identification of Predictive Biomarkers for this compound Response and Resistance
Identifying predictive biomarkers is crucial for personalizing cancer therapy and maximizing the efficacy of agents like this compound. Given its mechanism of action, the expression and activity of HDAC6 itself represent potential biomarkers. HDAC6 has been suggested as a potential biomarker in various cancers, including colon adenocarcinoma. nih.gov The levels of acetylated α-tubulin, a direct target of HDAC6 inhibition, could serve as a pharmacodynamic marker reflecting the biological activity of this compound in target tissues. nih.govcuhk.edu.cngithub.com Future research should focus on prospectively evaluating the correlation between baseline levels of HDAC6, changes in protein acetylation upon this compound treatment, and clinical response in preclinical models and, eventually, in patients. Investigating other potential epigenetic biomarkers, particularly in the context of combination therapies, could also provide valuable insights into predicting treatment outcomes and understanding mechanisms of resistance.
Development of Predictive Models for Therapeutic Efficacy
Developing predictive models is an important area for future research to forecast the therapeutic efficacy of this compound and identify patient populations most likely to benefit from treatment. Leveraging preclinical data, including in vitro sensitivity in various cancer cell lines and in vivo study results nih.govgithub.com, can contribute to building such models. While specific predictive models for this compound were not detailed in the available information, the broader field of predictive modeling in clinical trials and healthcare utilizes approaches like machine learning and statistical algorithms to analyze diverse datasets (including molecular profiles, preclinical responses, and potentially patient characteristics) to predict treatment outcomes and optimize clinical trial design. Future efforts should focus on integrating comprehensive preclinical data for this compound to develop models that can predict response and potentially identify mechanisms of intrinsic or acquired resistance.
Exploration of Novel Combinatorial Therapeutic Regimens
Exploring novel combinatorial therapeutic regimens is a significant future direction for this compound to potentially enhance its efficacy, overcome resistance, and broaden its therapeutic applicability. Preclinical studies have already investigated this compound in combination with other agents, such as its co-delivery with Curcumin (B1669340) using nanoparticle formulations, which showed enhanced inhibitory effects in CRC models. nih.govcuhk.edu.cn The rationale for combination therapy often arises from the need to address limitations of single-agent activity, such as limited selectivity or potential for resistance development. nih.gov Patent applications indicate ongoing interest in combination therapies comprising this compound with other pharmaceutical agents for cancer treatment. Combining HDAC inhibitors with antimetabolite agents is one such strategy being explored. Future research should systematically evaluate rational combinations of this compound with other targeted therapies, chemotherapeutic agents, or immunotherapies based on preclinical synergy studies and mechanistic understanding to identify regimens with improved therapeutic indices.
Advanced Mechanistic Studies to Uncover Deeper Biological Insights
While the primary mechanism of this compound as an HDAC6 inhibitor leading to increased protein acetylation and subsequent cellular effects is established nih.govnih.govcuhk.edu.cngithub.com, advanced mechanistic studies are needed to uncover deeper biological insights. This includes a more comprehensive understanding of the downstream pathways affected by HDAC6 inhibition in different cancer contexts. Research could explore the impact of this compound on other proteins modified by HDAC6 beyond α-tubulin and investigate how these modifications contribute to the observed antitumor effects. Further studies are also warranted to elucidate the precise mechanisms by which this compound enhances sensitivity to other therapeutic agents in combination regimens. nih.gov These advanced mechanistic investigations can provide a more complete picture of this compound's biological activity and help identify potential new therapeutic targets or strategies.
Q & A
Q. What is the primary mechanism of action of QTX125, and how can its HDAC6 inhibition be experimentally validated?
this compound is a selective HDAC6 inhibitor that disrupts deacetylation of α-tubulin and histones, leading to cell cycle arrest and apoptosis in cancer cells . To validate HDAC6 inhibition:
- Enzymatic assays : Measure IC50 values against HDAC isoforms (e.g., HDAC6 IC50 = 0.235 µM vs. >10 µM for Class I HDACs) .
- Western blotting : Detect hyperacetylation of tubulin (marker: α-tubulin K40 acetylation) and histones (H3K9/K14) in treated cells .
- Comparative studies : Use reference inhibitors (e.g., Tubastatin A) to confirm specificity .
Q. What in vitro assays are recommended to assess this compound’s anti-proliferative effects?
Standard assays include:
- Cell viability assays : Measure IC50 values using MTT or CellTiter-Glo in diverse cancer cell lines (e.g., MINO: IC50 = 12 nM; REC-1: IC50 = 18 nM) .
- Flow cytometry : Quantify apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide DNA staining) .
- Morphological analysis : Observe tubulin network disruption via immunofluorescence .
Q. How does this compound’s selectivity for HDAC6 compare to other HDAC inhibitors?
this compound exhibits >100-fold selectivity for HDAC6 over Class I HDACs (e.g., HDAC1, HDAC3) and Class IIa/b HDACs (e.g., HDAC4, HDAC10) . Validate selectivity using:
- Pan-HDAC activity panels : Compare inhibition across 11 HDAC isoforms .
- Gene knockdown models : CRISPR/Cas9 HDAC6-knockout cells to confirm on-target effects .
Advanced Research Questions
Q. How should researchers address contradictory efficacy data for this compound across different cancer models?
Contradictions may arise due to variations in HDAC6 expression, drug resistance mechanisms, or tumor microenvironment factors. Methodological recommendations:
- Dose-response profiling : Test IC50 values in ≥3 biological replicates across cell lines (e.g., HBL-2: IC50 = 9 nM vs. IRM-2: IC50 = 25 nM) .
- Resistance studies : Evaluate ABC transporter activity (e.g., P-gp efflux) and autophagy pathways using inhibitors like chloroquine .
- Transcriptomic analysis : Perform RNA-seq to identify HDAC6-dependent vs. off-target gene expression changes .
Q. What experimental strategies can optimize this compound’s in vivo efficacy given its pharmacokinetic limitations?
this compound’s short half-life and poor tumor penetration require advanced delivery systems:
- Nano-carriers : Use CaCO3@Cur@this compound@HA nanoparticles to enhance bioavailability and target colorectal tumors .
- Combination therapy : Pair with chemotherapeutics (e.g., paclitaxel) to exploit HDAC6-mediated sensitization .
- Pharmacokinetic monitoring : Measure plasma/tissue concentrations via LC-MS and adjust dosing schedules to maintain therapeutic thresholds .
Q. How can researchers differentiate HDAC6-specific effects from off-target histone acetylation in this compound studies?
To isolate HDAC6-specific activity:
- Isoform-specific inhibitors : Compare results with HDAC6-null models or HDAC1/3 inhibitors (e.g., MS-275) .
- Acetylation profiling : Use ChIP-seq or acetyl-lysine antibodies to map histone vs. non-histone acetylation changes .
- Functional rescue : Overexpress HDAC6 in knockdown models to confirm phenotypic reversibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
